

Xanthoxyletin: A Technical Guide to its CAS Number and Chemical Structure Elucidation

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Compound of Interest

Compound Name: Xanthoxyletin

Cat. No.: B192682

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This technical guide provides an in-depth overview of **Xanthoxyletin**, a naturally occurring coumarin, detailing its Chemical Abstracts Service (CAS) number, and the elucidation of its chemical structure. This document is intended to serve as a comprehensive resource, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key concepts through diagrams.

Xanthoxyletin: Identification and Properties

Xanthoxyletin is a pyranocoumarin that has been isolated from various plant species, notably from the genus *Zanthoxylum*.^{[1][2]} It has garnered significant interest within the scientific community due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

CAS Number: 84-99-1^{[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18]}

Physicochemical Properties

A summary of the key physicochemical properties of **Xanthoxyletin** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₄ O ₄	[5][13]
Molecular Weight	258.27 g/mol	[13]
IUPAC Name	5-methoxy-2,2-dimethylpyrano[3,2-g]chromen-8-one	[9]
Appearance	Solid	
Melting Point	132-133 °C	

Elucidation of the Chemical Structure

The chemical structure of **Xanthoxyletin** has been unequivocally established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

The structural confirmation of **Xanthoxyletin** relies on the interpretation of its spectral data. Key data from ¹H NMR, ¹³C NMR, and Mass Spectrometry are summarized below.

Table 2: ¹H NMR Spectral Data of **Xanthoxyletin** (CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
7.85	d	9.6	1H	H-4
7.20	s	1H	H-5	
6.65	d	10.0	1H	H-4'
6.18	d	9.6	1H	H-3
5.60	d	10.0	1H	H-3'
3.85	s	3H	-OCH ₃	
1.45	s	6H	2 x -CH ₃	

Table 3: ¹³C NMR Spectral Data of **Xanthoxyletin** (CDCl₃)

Chemical Shift (δ , ppm)	Carbon Atom
160.5	C-2
156.0	C-7
155.5	C-8a
149.0	C-6
138.5	C-4
128.0	C-4'
115.5	C-3'
112.5	C-5
112.0	C-4a
109.0	C-3
105.5	C-8
78.0	C-2'
61.0	-OCH ₃
28.0	2 x -CH ₃

Table 4: Mass Spectrometry (Electron Ionization - EI) Fragmentation Data of **Xanthoxyletin**

m/z	Relative Intensity (%)	Putative Fragment
258	100	[M] ⁺
243	80	[M-CH ₃] ⁺
215	45	[M-CH ₃ -CO] ⁺
187	30	[M-C ₄ H ₇ O] ⁺

Experimental Protocols

The following sections outline the generalized experimental procedures for the isolation and structural characterization of **Xanthoxyletin**.

Isolation of Xanthoxyletin

Xanthoxyletin is typically isolated from the dried and powdered plant material of *Zanthoxylum* species.^[2]

Protocol:

- **Extraction:** The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period. The process is usually repeated multiple times to ensure exhaustive extraction.
- **Concentration:** The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- **Fractionation:** The crude extract is then subjected to fractionation using solvent-solvent partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol).
- **Chromatographic Purification:** The fraction enriched with **Xanthoxyletin** (typically the chloroform or ethyl acetate fraction) is further purified using column chromatography over silica gel. Elution is performed with a gradient of solvents, such as hexane and ethyl acetate, to separate the individual compounds.
- **Crystallization:** The fractions containing pure **Xanthoxyletin**, as monitored by Thin Layer Chromatography (TLC), are combined, and the solvent is evaporated. The residue is then crystallized from a suitable solvent system (e.g., methanol) to obtain pure **Xanthoxyletin**.

Structural Elucidation Methodologies

The definitive structure of the isolated **Xanthoxyletin** is determined using the following spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

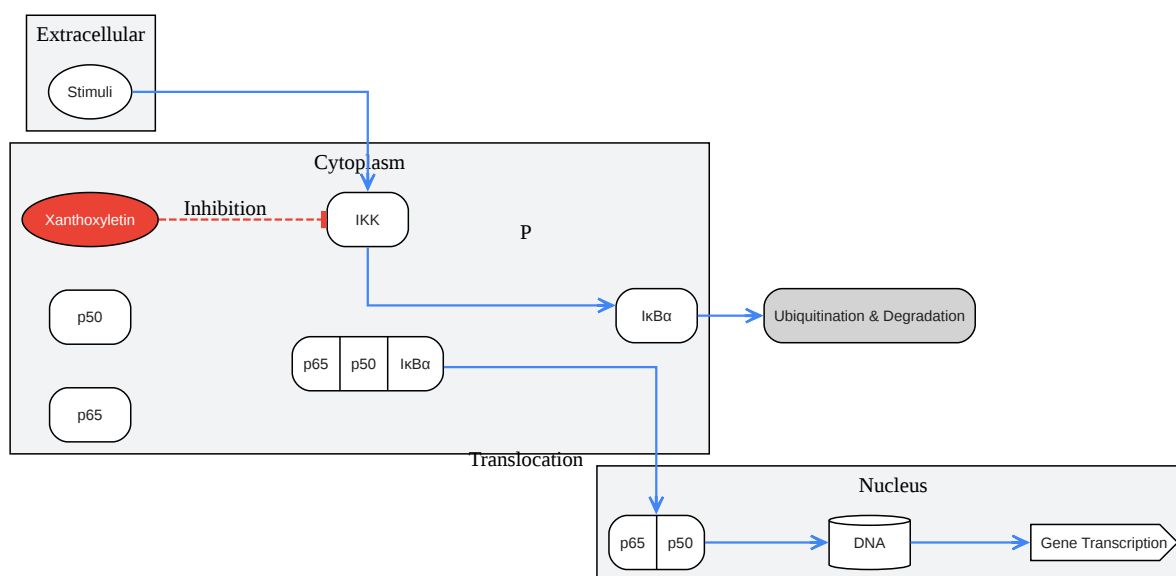
- **Sample Preparation:** A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- **^1H NMR Spectroscopy:** The ^1H NMR spectrum is recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) of the proton signals are analyzed to determine the proton environment and connectivity within the molecule.
- **^{13}C NMR Spectroscopy:** The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon signals are indicative of their chemical environment (e.g., aromatic, aliphatic, carbonyl).
- **2D NMR Spectroscopy:** Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, and to definitively assign all the signals.
- **Mass Spectrometry (MS):**
 - **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer.
 - **Ionization:** Electron Ionization (EI) is a common method used for the analysis of small organic molecules like **Xanthoxyletin**.
 - **Mass Analysis:** The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are determined. The fragmentation pattern provides valuable information about the structural components of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

Signaling Pathway Modulation by Xanthoxyletin

Recent research has highlighted the ability of **Xanthoxyletin** to modulate key cellular signaling pathways, which underpins its observed biological activities.

Inhibition of the NF- κ B Signaling Pathway

Xanthoxyletin has been shown to exert anti-inflammatory effects by inhibiting the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] It has been demonstrated to decrease the phosphorylation of I κ B α and the p65 subunit of NF- κ B, thereby preventing the translocation of NF- κ B into the nucleus and the subsequent transcription of pro-inflammatory genes.[3]



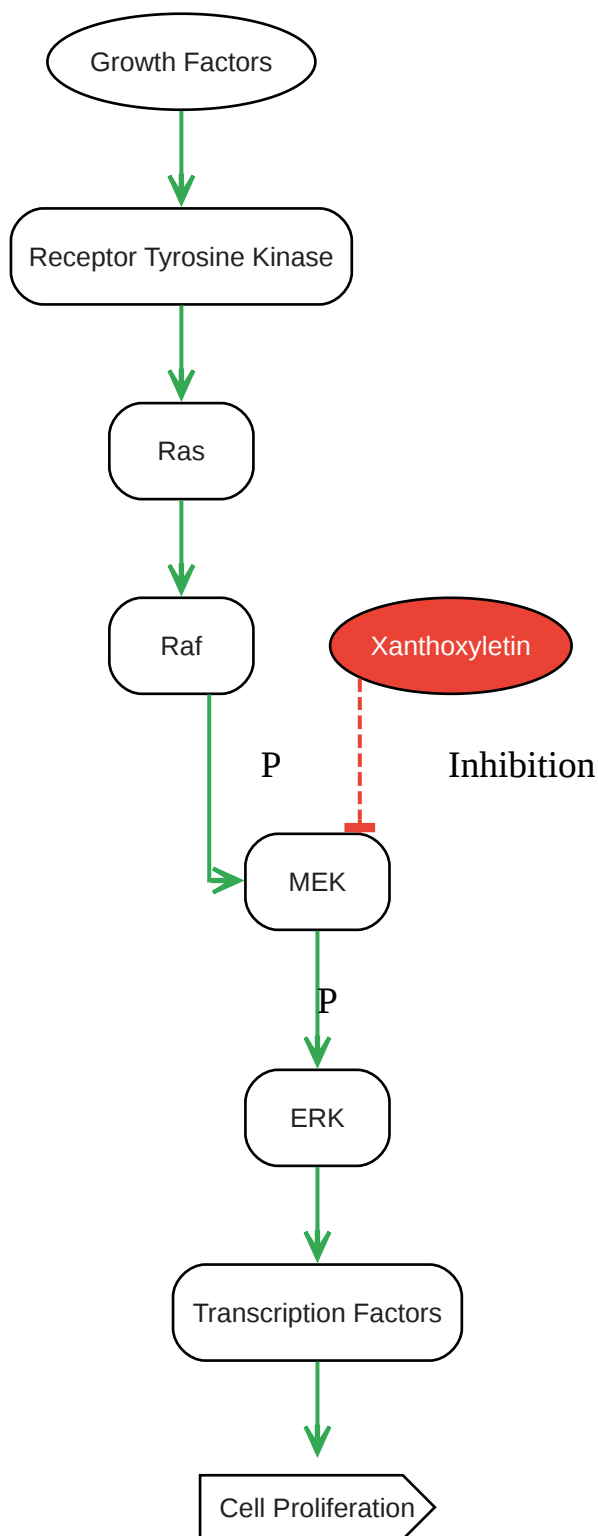
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Figure 1. **Xanthoxyletin** inhibits the NF- κ B signaling pathway.

Modulation of the MEK/ERK Signaling Pathway

Xanthoxyletin has also been found to inhibit the proliferation of cancer cells by modulating the MEK/ERK (Mitogen-activated protein kinase kinase/Extracellular signal-regulated kinase)

pathway.[4] It can suppress the phosphorylation of MEK and ERK, leading to the downregulation of downstream signaling and inhibition of cell growth.[4]

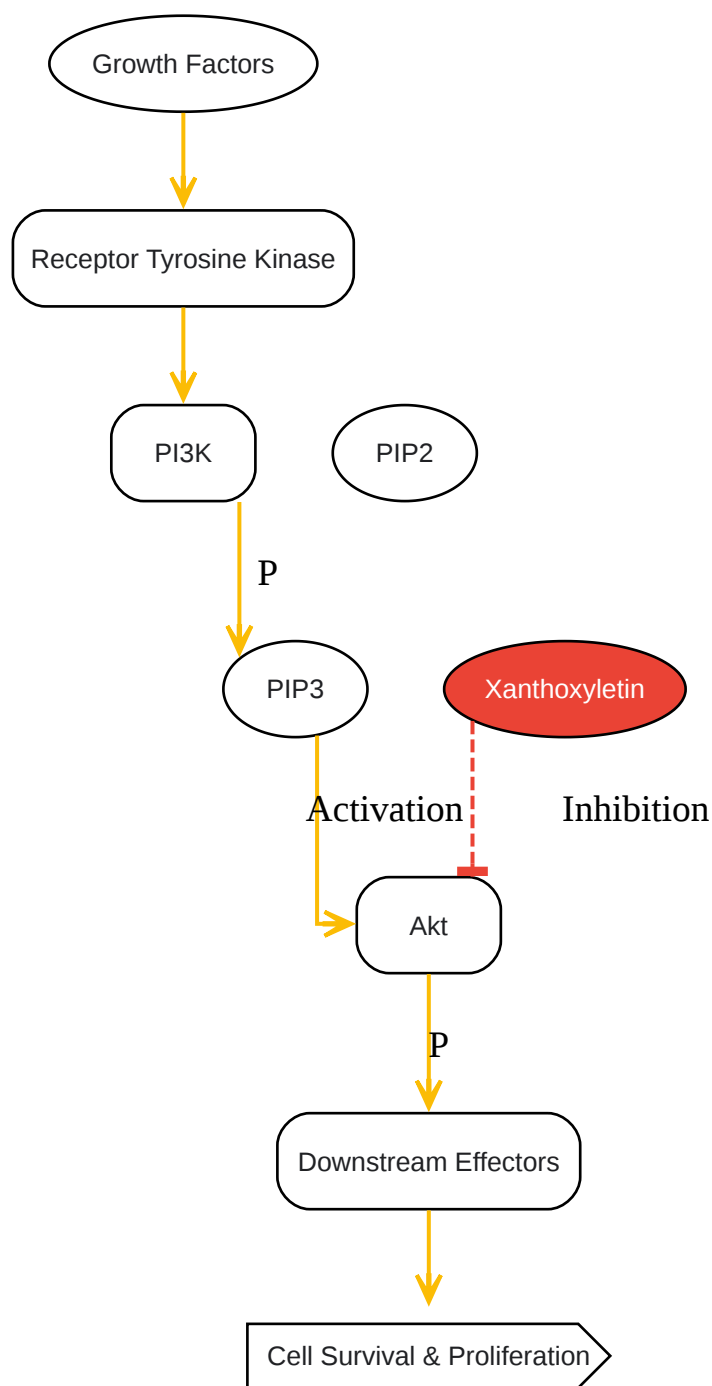


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Figure 2. **Xanthoxyletin** modulates the MEK/ERK signaling pathway.

Effect on the PI3K/Akt Signaling Pathway

Some studies suggest that **Xanthoxyletin** may also exert its anticancer effects through the modulation of the PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) signaling pathway. While the exact mechanism is still under investigation, it is proposed that **Xanthoxyletin** may inhibit the phosphorylation of Akt, a key downstream effector of PI3K, thereby interfering with cell survival and proliferation signals.



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Figure 3. Postulated effect of **Xanthoxyletin** on the PI3K/Akt pathway.

This technical guide provides a foundational understanding of **Xanthoxyletin**, from its basic identification to the complex molecular mechanisms it influences. The presented data and

protocols are intended to support further research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

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